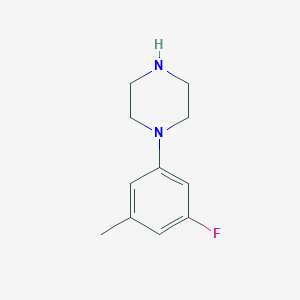
1-(3-Fluoro-5-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-5-methylphenyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the piperazine moiety
Métodos De Preparación
The synthesis of 1-(3-Fluoro-5-methylphenyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This method includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(3-Fluoro-5-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the fluorine atom or other substituents on the phenyl ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-5-methylphenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals targeting neurological disorders.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in neurological disorders .
Comparación Con Compuestos Similares
1-(3-Fluoro-5-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different pharmacological properties and applications.
1-(4-Methylphenyl)piperazine: Contains a methyl group at the para position of the phenyl ring. It is used in different medicinal applications.
1-(2,3-Dichlorophenyl)piperazine: Contains two chlorine atoms on the phenyl ring, leading to distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15FN2 |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
1-(3-fluoro-5-methylphenyl)piperazine |
InChI |
InChI=1S/C11H15FN2/c1-9-6-10(12)8-11(7-9)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |
Clave InChI |
IFJQQDUSEFKHJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















